Dimethyldioxane

Vue d'ensemble

Description

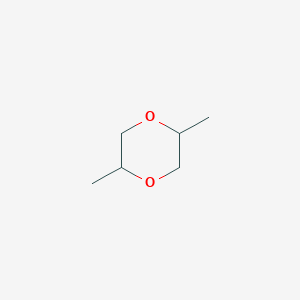

Dimethyldioxane refers to a group of organic compounds with the molecular formula C₆H₁₂O₂, consisting of a dioxane ring (a six-membered cyclic ether with two oxygen atoms) substituted with methyl groups. The two primary isomers are:

- 4,4-Dimethyl-1,3-dioxane (CAS 766-15-4): A 1,3-dioxane derivative with methyl groups at the 4-position .

- 2,5-Dimethyl-1,4-dioxane (CAS 1331-15-3): A 1,4-dioxane derivative with methyl groups at the 2- and 5-positions .

These isomers differ in ring structure, substituent positions, and physicochemical properties. Dimethyldioxanes are primarily used as intermediates in chemical synthesis, such as in the production of isoprene from formaldehyde and isobutylene . Their stability, reactivity, and applications vary significantly based on their structural configurations.

Méthodes De Préparation

Acid-Catalyzed Dehydration of Propylene Glycol

Reaction Mechanism and Conditions

The acid-catalyzed dehydration of propylene glycol (1,2-propanediol) to form 2,5-dimethyl-1,4-dioxane involves cyclization through the elimination of water. Concentrated sulfuric acid () serves as the catalyst, protonating hydroxyl groups to facilitate the formation of an oxonium intermediate, which subsequently undergoes intramolecular nucleophilic attack and dehydration .

Key Reaction Parameters

-

Temperature : The reaction proceeds at reflux conditions (116–121°C), with the product distilled directly from the reaction mixture to prevent back-reaction .

-

Molar Ratio : A 1:1 molar ratio of propylene glycol to is typical, though excess acid may accelerate side reactions such as polymerization .

-

Purification : Post-distillation, the crude product is washed with a weak base (e.g., ) to neutralize residual acid, followed by fractional distillation to isolate the 117–120°C fraction .

Table 1: Optimized Conditions for Propylene Glycol Dehydration

| Parameter | Value/Range |

|---|---|

| Catalyst | (conc.) |

| Reaction Temperature | 116–121°C |

| Yield | 60–75% |

| Purity (Post-Distillation) | >90% |

Challenges and Mitigation Strategies

-

Impurity Formation : Trace water or impurities in propylene glycol can lead to diol byproducts or polymeric residues. Pre-distillation of propylene glycol (bp. 188°C) is critical to minimize side reactions .

-

Acid Sensitivity : Dimethyldioxane undergoes hydrolysis in acidic media, necessitating rapid neutralization post-reaction. Base washing with or flakes ensures stability during storage .

Catalytic Condensation of Isobutylene and Formaldehyde

Industrial-Scale Synthesis

The patent US4017518A details a high-yield method for synthesizing 4,4-dimethyldioxane-1,3 via the reaction of isobutylene () with aqueous formaldehyde () under controlled acidic conditions. This route is favored in industrial settings for its scalability and catalyst recyclability.

Reaction Overview

-

Catalysts : Inorganic salts such as chromium sulfate (), potassium bifluoride (), or aluminum nitrate () are employed. These salts maintain a pH range of 2.2–4.5, preventing excessive resinification of intermediates .

-

Conditions :

Table 2: Industrial Process Parameters for Isobutylene-Formaldehyde Condensation

| Parameter | Value/Range |

|---|---|

| Catalyst | , , |

| Formaldehyde Concentration | 35–40% aqueous |

| Yield (End Product) | 89–96% |

| Byproduct Management | 3-Methylbutanediol-1,3 (30–35% yield) |

Phase Separation and Catalyst Recycling

The reaction produces two phases:

-

Organic Phase : Contains this compound, trimethylcarbinol, and methylal.

-

Aqueous Phase : Holds unreacted formaldehyde, catalyst salts, and water-soluble byproducts .

Purification Workflow

-

Phase Separation : Achieved via decantation or centrifugal separation.

-

Organic Phase Washing : Treated with weak alkaline solutions (e.g., ) to neutralize residual acids.

-

Distillation : Sequential distillation isolates hydrocarbons (), methylal-methanol mixtures, and finally, this compound .

Catalyst Recovery

-

The aqueous phase is vacuum-evaporated (85–90% reduction) to recover unreacted formaldehyde and concentrate catalyst salts.

-

Salts like are reintroduced into subsequent batches, reducing waste and raw material costs .

Comparative Analysis of Synthesis Routes

Scalability and Yield

-

Propylene Glycol Route : Suitable for laboratory-scale synthesis (60–75% yield) but limited by acid sensitivity and purification challenges .

-

Isobutylene-Formaldehyde Route : Industrially optimized for high yields (89–96%) and continuous catalyst recycling, though requiring specialized equipment for phase separation and distillation .

Emerging Methodologies and Innovations

Solvent-Free Catalysis

Recent studies explore heterogeneous catalysts (e.g., acidic bentonite) for propylene oxide cyclization, eliminating solvent use and reducing energy input . This approach, conducted at 50°C and reduced pressure, shows promise for greener synthesis but requires further yield optimization.

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyldioxane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding epoxides.

Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents under specific conditions.

Substitution: this compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidizing Agents: Dimethyldioxirane (DMDO), potassium peroxymonosulfate (Oxone).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Catalysts: Acidic catalysts such as sulfuric acid for cyclization reactions.

Major Products Formed:

Epoxides: Formed through oxidation reactions.

Alcohols: Formed through reduction reactions.

Substituted Dioxanes: Formed through substitution reactions.

Applications De Recherche Scientifique

Scientific Research Applications

Dimethyldioxane's applications are broad and can be categorized into several key areas:

Chemistry

- Solvent and Reagent : this compound serves as an effective solvent in organic synthesis, particularly in the formation of epoxides and other oxidation products. Its miscibility with various organic solvents makes it favorable for many chemical reactions.

- Catalysis : The compound interacts with strong acids and Lewis acids to form stable complexes that can influence reaction pathways in organic chemistry. This property is utilized in catalysis and coordination chemistry.

Biology

- Biochemical Assays : this compound is employed as a solvent in various biochemical assays, aiding in the synthesis of biologically active compounds. Its lower toxicity compared to other ethers enhances its suitability for biological applications.

- Cell Culture : It is used as a component in cell culture media for specific cell lines, facilitating research in cellular biology.

Medicine

- Pharmaceutical Intermediates : this compound plays a role in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chemical properties allow for the synthesis of complex molecules necessary for drug development.

Industrial Applications

- Production of Synthetic Materials : The compound is utilized in the production of synthetic rubber, inks, adhesives, and cellulose esters. It serves as a precursor for synthesizing other chemical compounds and intermediates in industrial processes.

- Environmental Research : Studies have indicated that this compound derivatives may participate in significant biological interactions, including potential DNA adduct formation linked to carcinogenicity.

Case Study 1: Oxidation Reactions

This compound has been shown to facilitate oxidation reactions where it acts as an oxidizing agent. For instance, its use in synthesizing epoxides from alkenes demonstrates its effectiveness as a reagent in organic synthesis.

Case Study 2: Biochemical Assays

In a study assessing the efficacy of various solvents for biochemical assays, this compound was found to provide optimal conditions for enzyme activity without significantly affecting cell viability. This highlights its utility in biological research settings.

Mécanisme D'action

The mechanism of action of dimethyldioxane primarily involves its role as a solvent and reagent in chemical reactions. In oxidation reactions, this compound acts as an oxidizing agent, facilitating the transfer of oxygen atoms to the substrate. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Chemical Properties

Table 1: Key Structural and Physical Properties

Key Observations:

- Thermal Stability : 4,4-Dimethyl-1,3-dioxane decomposes above 275°C due to ring strain in the 1,3-dioxane structure, making it unsuitable for high-temperature reactions . In contrast, 2,5-Dimethyl-1,4-dioxane is more thermally stable due to its symmetrical substitution .

- Reactivity : Both dimethyldioxanes are susceptible to acid-catalyzed hydrolysis. For example, 4,4-Dimethyl-1,3-dioxane reacts with concentrated sulfuric acid to yield propylene glycol and formaldehyde .

- Synthesis : 4,4-Dimethyl-1,3-dioxane is synthesized from isobutylene and formaldehyde, often as an intermediate in isoprene production , while 2,5-Dimethyl-1,4-dioxane is derived from α-methylstyrene and formaldehyde .

Key Observations:

- Isoprene Production : 4,4-Dimethyl-1,3-dioxane is critical in single-stage isoprene synthesis but generates by-products like isoamylenic alcohols, necessitating purification steps .

- Energy Efficiency : The two-step synthesis of 4,4-Dimethyl-1,3-dioxane (formation followed by cracking) reduces energy consumption compared to older methods .

Table 3: Hazard and Environmental Profiles

Key Observations:

- Flammability : 4,4-Dimethyl-1,3-dioxane is classified as a flammable liquid, requiring careful handling .

Activité Biologique

Dimethyldioxane, a compound belonging to the dioxane family, has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its toxicity, mutagenicity, and other relevant biological effects based on recent studies.

This compound is characterized by its dioxane structure, which consists of a six-membered ring containing two oxygen atoms and four carbon atoms. The presence of methyl groups contributes to its chemical stability and solubility properties.

Acute Toxicity

Recent studies have evaluated the acute toxicity of this compound using various animal models. In a study involving Sprague Dawley rats, the median lethal dose (LD50) was determined to be greater than 2000 mg/kg body weight, indicating low acute toxicity . No significant clinical signs or macroscopic findings were observed in treated animals, suggesting a favorable safety profile under acute exposure conditions.

Subchronic and Chronic Toxicity

Long-term exposure studies have indicated potential organ-specific toxicities. For instance, renal and hepatic effects were noted in some studies where high doses were administered. Histological examinations revealed alterations in kidney morphology, including hyperplasia of testosterone-secreting cells and renal corpuscle enlargement . These findings necessitate further investigation into the long-term effects of this compound exposure.

Mutagenicity and Genotoxicity

This compound has been subjected to various mutagenicity tests. In bacterial reverse mutation assays (OECD TG 471), it was found to be non-mutagenic, indicating no significant genetic damage under the tested conditions . Additionally, in vitro mammalian chromosome aberration tests (OECD TG 473) showed that this compound is non-clastogenic, further supporting its safety regarding genetic stability.

Case Study 1: In Vivo Effects on Liver and Kidney

A study assessed the effects of this compound on liver and kidney function in rats over a 28-day period. The results indicated that while low doses did not significantly affect organ weights or function, higher doses resulted in notable changes in biochemical markers associated with liver and kidney damage. Specifically, increased serum levels of alanine aminotransferase (ALT) and creatinine were observed at elevated doses .

Case Study 2: Skin Sensitization Potential

In an evaluation of skin sensitization potential using the Local Lymph Node Assay (LLNA), this compound demonstrated a stimulation index that suggested low sensitization potential. The highest concentration tested (100%) resulted in a stimulation index of 1.61, indicating minimal risk for skin sensitization under controlled exposure conditions .

Research Findings Summary

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing dimethyldioxane while minimizing side reactions?

- Methodological Guidance : Use a two-step approach: (1) optimize stoichiometric ratios of isobutylene and formaldehyde to avoid over- or under-reaction, and (2) employ temperature-controlled reactors (e.g., 80–100°C) with acid catalysts (e.g., H₂SO₄) to suppress dehydration byproducts like 3-methyl-1,3-butanediol. Monitor side reactions via gas chromatography (GC) paired with mass spectrometry (MS) for real-time analysis .

- Data Validation : Cross-reference yields with nuclear magnetic resonance (NMR) to confirm purity (>95%) and identify residual intermediates.

Q. Which analytical techniques are most reliable for characterizing this compound in environmental matrices?

- Methodology :

- GC-MS : Ideal for volatile organic compound (VOC) detection; use a DB-5 column for optimal separation.

- High-Performance Liquid Chromatography (HPLC) : Apply reverse-phase C18 columns with UV detection (λ = 210 nm) for aqueous samples.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Validate functional groups (e.g., ether linkages at 1100–1250 cm⁻¹) .

- Quality Control : Include internal standards (e.g., deuterated dioxane) to correct for matrix effects.

Q. How can researchers optimize reaction conditions for this compound synthesis to maximize yield?

- Experimental Design :

- Use a factorial design of experiments (DoE) to test variables: temperature (60–120°C), catalyst concentration (0.5–5 mol%), and reaction time (2–24 hrs).

- Apply response surface methodology (RSM) to identify optimal conditions .

- Validation : Replicate trials under identified conditions to confirm reproducibility (±5% error margin).

Advanced Research Questions

Q. What computational strategies predict the stability and reactivity of this compound derivatives under varying environmental conditions?

- Methodology :

- Density Functional Theory (DFT) : Calculate thermodynamic stability (ΔG values) and reaction barriers for oxidation pathways.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous systems to assess hydrolysis kinetics .

- Validation : Compare computational results with experimental degradation studies (e.g., half-life in UV/ozone-rich environments) .

Q. How can contradictions in toxicity data for this compound be resolved methodologically?

- Analytical Framework :

- Contradiction Analysis : Classify discrepancies by source (e.g., in vitro vs. in vivo models, exposure duration). Use meta-regression to identify confounding variables (e.g., solvent choice in cell assays).

- Principal Aspect Evaluation : Determine if contradictions arise from dominant factors (e.g., metabolic activation in liver microsomes) versus secondary variables (e.g., assay sensitivity) .

- Resolution : Conduct cross-validation studies using harmonized protocols (e.g., OECD guidelines).

Q. What mechanistic insights can advanced spectroscopy provide into this compound’s catalytic formation pathways?

- Methodology :

- In-Situ FTIR/Raman Spectroscopy : Track intermediate species (e.g., formaldehyde adducts) during catalysis.

- X-Ray Absorption Spectroscopy (XAS) : Probe electronic states of heterogeneous catalysts (e.g., Pt/Al₂O₃) to identify active sites .

- Data Synthesis : Combine spectroscopic data with kinetic modeling to propose rate-determining steps.

Q. How do environmental factors influence this compound’s degradation products in aquatic systems?

- Experimental Design :

Propriétés

IUPAC Name |

2,5-dimethyl-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-3-8-6(2)4-7-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBIJARKDOFDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927939 | |

| Record name | 2,5-Dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyldioxanes appears as a water-white liquid. Less dense than water. Vapors are heavier than air. May severely irritate skin and eyes. | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

75 °F (NFPA, 2010) | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25136-55-4, 15176-21-3, 1331-15-3 | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dioxane, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025136554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-dimethyl-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.